3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS No.: 922083-53-2
Cat. No.: VC5264660
Molecular Formula: C21H15BrN2O3
Molecular Weight: 423.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922083-53-2 |
|---|---|
| Molecular Formula | C21H15BrN2O3 |
| Molecular Weight | 423.266 |
| IUPAC Name | 3-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
| Standard InChI | InChI=1S/C21H15BrN2O3/c1-12-5-7-19-17(9-12)24-21(26)16-11-15(6-8-18(16)27-19)23-20(25)13-3-2-4-14(22)10-13/h2-11H,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | NDCNUZPHCOTRTN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2 |
Introduction
3-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]14oxazepin-2-yl)benzamide is a complex organic compound with a molecular formula of C21H15BrN2O3 and a molecular weight of 423.3 g/mol . This compound belongs to the class of dibenzo[b,f] oxazepines, which are known for their diverse biological activities, including potential applications in neuropharmacology and cancer research.
Synthesis and Preparation
The synthesis of 3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzamide typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis may be employed to enhance reaction rates and efficiency.
Comparison with Related Compounds
Related compounds, such as 3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzamide, have been studied for their biological activities. These compounds often exhibit enhanced binding affinity due to the presence of chloro and oxo groups, which may contribute to their therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume